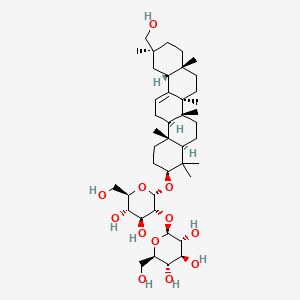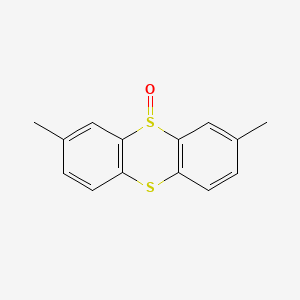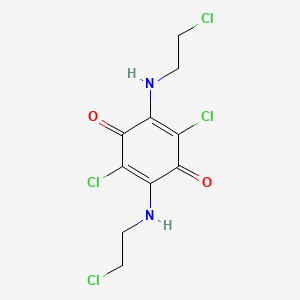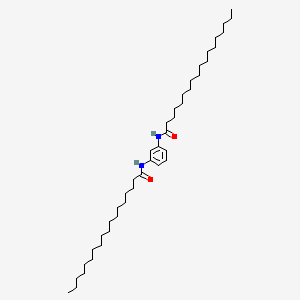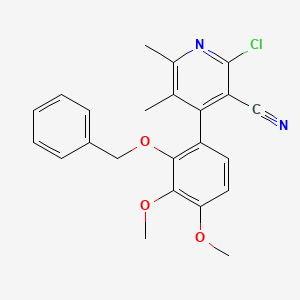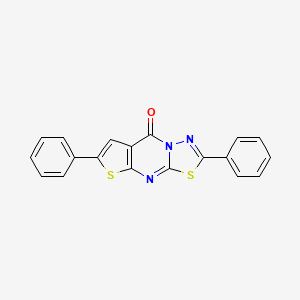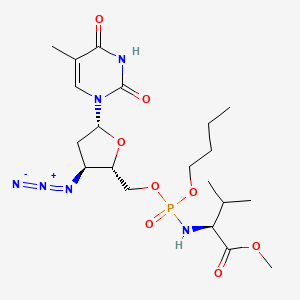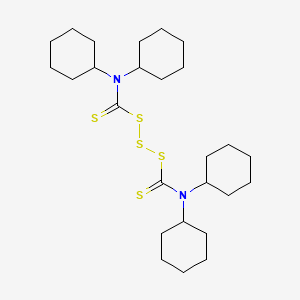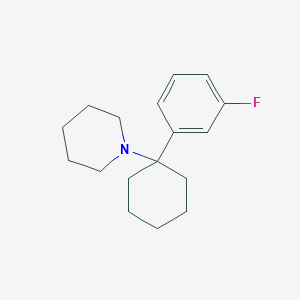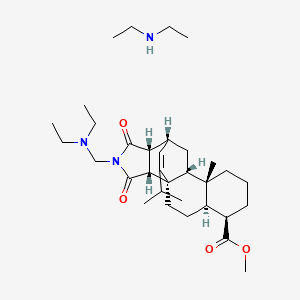
Selmid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selmid is a chemical compound known for its unique properties and applications in various fields. It is widely studied for its potential uses in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selmid can be synthesized through various chemical reactions. One common method involves the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors. The process involves the careful control of reaction parameters to ensure consistency and purity. The industrial production methods are designed to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: Selmid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products: The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
Selmid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Selmid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Selmid is compared with other similar compounds to highlight its uniqueness:
Compound A: Similar in structure but differs in its reactivity and applications.
Compound B: Shares some functional groups with this compound but has different biological activities.
Compound C: Used in similar industrial applications but has a different synthesis route.
This compound’s unique properties and versatile applications make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
70985-43-2 |
|---|---|
Formule moléculaire |
C33H55N3O4 |
Poids moléculaire |
557.8 g/mol |
Nom IUPAC |
N-ethylethanamine;methyl (1S,4R,5R,9R,10R,12R,13R,17R)-15-(diethylaminomethyl)-9-methyl-14,16-dioxo-18-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylate |
InChI |
InChI=1S/C29H44N2O4.C4H11N/c1-7-30(8-2)16-31-25(32)23-18-14-21(17(3)4)29(24(23)26(31)33)13-11-20-19(27(34)35-6)10-9-12-28(20,5)22(29)15-18;1-3-5-4-2/h14,17-20,22-24H,7-13,15-16H2,1-6H3;5H,3-4H2,1-2H3/t18-,19+,20+,22+,23+,24-,28+,29-;/m0./s1 |
Clé InChI |
XLKJYRJFUMVDQI-QKQQEJIJSA-N |
SMILES isomérique |
CCNCC.CCN(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@@H]4[C@@]5(CCC[C@H]([C@H]5CC[C@]4([C@@H]2C1=O)C(=C3)C(C)C)C(=O)OC)C |
SMILES canonique |
CCNCC.CCN(CC)CN1C(=O)C2C3CC4C5(CCCC(C5CCC4(C2C1=O)C(=C3)C(C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

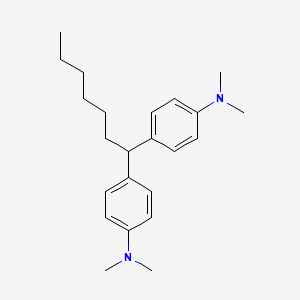
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
